molecular formula C15H16FNO3 B4107397 6-{[(3-fluoro-2-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid

6-{[(3-fluoro-2-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid

Cat. No. B4107397
M. Wt: 277.29 g/mol
InChI Key: AVXROKPROSLEOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{[(3-fluoro-2-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid, also known as FCAC, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 6-{[(3-fluoro-2-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid is not fully understood, but it is believed to act through the inhibition of various signaling pathways involved in cancer, inflammation, and neurodegeneration. 6-{[(3-fluoro-2-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has been shown to inhibit the activity of various enzymes, including COX-2, MMP-9, and HDAC, which are involved in cancer and inflammation. Additionally, 6-{[(3-fluoro-2-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has been reported to activate the Nrf2/ARE pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
6-{[(3-fluoro-2-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. 6-{[(3-fluoro-2-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress and inflammation in the brain. Additionally, 6-{[(3-fluoro-2-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has been shown to improve cognitive function and memory in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of 6-{[(3-fluoro-2-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid is its broad spectrum of activity against various diseases, which makes it a promising candidate for drug development. Additionally, 6-{[(3-fluoro-2-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has been shown to exhibit low toxicity and good pharmacokinetic properties, which are important factors in drug development. However, one of the limitations of 6-{[(3-fluoro-2-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid is its poor solubility in water, which may limit its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 6-{[(3-fluoro-2-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid. One of the potential applications of 6-{[(3-fluoro-2-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid is in the treatment of Alzheimer's disease, as it has been shown to exhibit neuroprotective effects. Additionally, further studies are needed to elucidate the exact mechanism of action of 6-{[(3-fluoro-2-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid and to identify its molecular targets. Furthermore, the development of novel formulations or delivery systems may improve the solubility and bioavailability of 6-{[(3-fluoro-2-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid, which could enhance its therapeutic efficacy.

Scientific Research Applications

6-{[(3-fluoro-2-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have reported the anti-cancer activity of 6-{[(3-fluoro-2-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid in various cancer cell lines, including breast, lung, and prostate cancer. 6-{[(3-fluoro-2-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 6-{[(3-fluoro-2-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

6-[(3-fluoro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO3/c1-9-12(16)7-4-8-13(9)17-14(18)10-5-2-3-6-11(10)15(19)20/h2-4,7-8,10-11H,5-6H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXROKPROSLEOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)NC(=O)C2CC=CCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-{[(3-fluoro-2-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid

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